3-Nitro-6-phenylpyridin-2-amine

Übersicht

Beschreibung

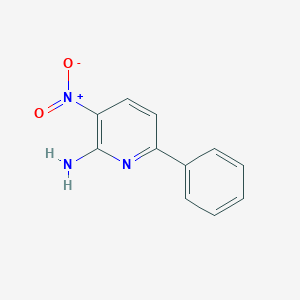

3-Nitro-6-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9N3O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of a nitro group (-NO2) at the third position, a phenyl group (-C6H5) at the sixth position, and an amine group (-NH2) at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-phenylpyridin-2-amine typically involves the nitration of 6-phenylpyridin-2-amine. One common method includes the reaction of 6-phenylpyridin-2-amine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-6-phenylpyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

Reduction: 3-Amino-6-phenylpyridin-2-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Oxidized derivatives of the phenyl or pyridine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential as a Drug Candidate

3-Nitro-6-phenylpyridin-2-amine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. A study demonstrated that certain derivatives exhibited IC50 values significantly lower than the standard drug donepezil, indicating their potential as effective treatments for cognitive disorders .

Mechanism of Action

The nitro group in this compound enhances hydrogen bond interactions with the active sites of these enzymes, which is crucial for their inhibitory activity. Molecular docking studies have revealed favorable binding profiles, suggesting that this compound can effectively interact with target proteins involved in neurotransmission .

Organic Synthesis

Synthetic Versatility

this compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its structure allows for multiple functional group transformations, making it an ideal substrate for further chemical modifications .

Reactivity and Transformations

The compound can undergo nucleophilic substitutions and other reactions typical of nitro and amine functionalities. For example, it can be used in the synthesis of aryl-substituted derivatives through reactions with aryl vinamidinium salts, yielding compounds with enhanced biological activities .

Agrochemical Applications

Role in Agrochemicals

Research has indicated that nitropyridine derivatives, including this compound, can function as agrochemical agents. Their ability to interact with biological systems positions them as candidates for developing herbicides or pesticides due to their reactivity and structural properties .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Nitro-6-phenylpyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Nitro-4-phenylpyridin-2-amine

- 3-Nitro-5-phenylpyridin-2-amine

- 3-Nitro-6-(4-methylphenyl)pyridin-2-amine

Uniqueness

3-Nitro-6-phenylpyridin-2-amine is unique due to the specific positioning of the nitro, phenyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biologische Aktivität

3-Nitro-6-phenylpyridin-2-amine, with the molecular formula CHNO, is an organic compound that has garnered attention in various fields of scientific research due to its biological activities. This compound features a nitro group at the third position, a phenyl group at the sixth position, and an amine group at the second position of the pyridine ring. Its unique structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo reduction to form an amine, which may interact with various biological targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects such as anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group enhances lipophilicity, allowing better membrane interaction and increased efficacy against bacterial strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The mechanism involves modulation of signaling pathways related to inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Antitumor Activity

Preliminary studies have indicated that this compound may exhibit antitumor activity. The presence of the nitro moiety appears to enhance the compound's ability to induce apoptosis in cancer cells. Research is ongoing to elucidate the specific pathways involved and to assess its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Nitro-4-phenylpyridin-2-amine | Structure | Moderate antibacterial activity |

| 3-Nitro-5-phenylpyridin-2-amine | Structure | Low anti-inflammatory activity |

| 3-Nitro-6-(4-methylphenyl)pyridin-2-amine | Structure | Enhanced antitumor properties |

The unique positioning of functional groups in this compound distinguishes it from other similar compounds, contributing to its specific biological activities.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various nitro-substituted pyridines and evaluated their antibacterial properties. The study found that this compound demonstrated a minimum inhibitory concentration (MIC) of 20 μM against S. aureus, indicating significant antimicrobial potential .

Investigation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of nitro compounds, including this compound. The results showed that this compound effectively reduced levels of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

3-nitro-6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWMSLRYGXSAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441747 | |

| Record name | 3-nitro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102266-15-9 | |

| Record name | 3-nitro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.